molecular formula C12H9NO2S B1306064 2-(2-Naphthylsulfonyl)acetonitrile CAS No. 32083-60-6

2-(2-Naphthylsulfonyl)acetonitrile

Cat. No.: B1306064
CAS No.: 32083-60-6
M. Wt: 231.27 g/mol
InChI Key: SVBMTLDXBDCGBQ-UHFFFAOYSA-N
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Description

2-(2-Naphthylsulfonyl)acetonitrile is an organic compound with the molecular formula C12H9NO2S and a molar mass of 231.27 g/mol It is characterized by the presence of a naphthyl group attached to a sulfonyl group, which is further connected to an acetonitrile moiety

Mechanism of Action

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

Safety and Hazards

Acetonitrile, a component of 2-(2-Naphthylsulfonyl)acetonitrile, is classified as a flammable liquid (Category 2), and it has acute toxicity when ingested, inhaled, or comes in contact with skin (Category 4). It also causes serious eye irritation (Category 2A) .

Future Directions

Acetonitrile has been widely applied as a common solvent in organic synthesis due to its enrichment, low price, and excellent solvent properties . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Therefore, it is anticipated that the future research will focus on developing new multicomponent strategies for the further exploitation of acetonitrile for the rapid synthesis of versatile biologically relevant heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Naphthylsulfonyl)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthalenediazonium tetrafluoroborate with 3-buten-2-ol and 3-azido-2-methyl . The reaction is typically carried out in the presence of sodium metabisulfite in 1,2-dichloroethane at 25°C for 8 hours under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with various functional groups replacing the sulfonyl group, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Naphthylthio)acetonitrile
  • 2-(Methylthio)naphthalene
  • (Phenylsulfonyl)acetonitrile

Comparison

2-(2-Naphthylsulfonyl)acetonitrile is unique due to the presence of both a naphthyl and a sulfonyl group, which imparts distinct chemical properties compared to similar compounds. For instance, 2-(2-Naphthylthio)acetonitrile has a thioether group instead of a sulfonyl group, leading to different reactivity and applications.

Properties

IUPAC Name

2-naphthalen-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBMTLDXBDCGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380935
Record name (Naphthalene-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32083-60-6
Record name (Naphthalene-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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